(2,5-Difluoropyridin-4-yl)boronic acid

Description

Molecular Geometry and Bonding Analysis

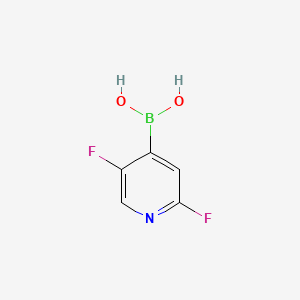

The molecular geometry of this compound is characterized by a planar pyridine ring system with specific bond length variations induced by the presence of fluorine substituents and the boronic acid group. The carbon-fluorine bonds in this compound exhibit typical characteristics of aromatic carbon-fluorine interactions, with bond lengths expected to fall within the range of 1.340 to 1.363 Å, consistent with carbon-fluorine bonds in aromatic systems. The carbon-fluorine bond length in aromatic compounds is generally shorter than in aliphatic systems due to the partial ionic character and the hybridization state of the carbon atom.

The boronic acid functional group displays characteristic structural features with boron-oxygen bond distances typically ranging from 1.35 to 1.38 Å for tricoordinate boronic acids. The boron-carbon bond connecting the boronic acid moiety to the pyridine ring exhibits a length approximately 1.55 to 1.59 Å, which is slightly longer than typical carbon-carbon single bonds. This elongation reflects the weaker boron-carbon bond energy compared to carbon-carbon bonds, with an average bond energy of 323 kilojoules per mole versus 358 kilojoules per mole for carbon-carbon bonds.

The pyridine ring geometry shows minimal distortion from planarity, with the nitrogen atom contributing to the electron-deficient character of the aromatic system. The presence of fluorine atoms at the 2,5-positions creates an asymmetric substitution pattern that influences the overall molecular geometry. The boronic acid group at the 4-position, meta to both fluorine substituents, experiences minimal steric hindrance while maximizing electronic interactions with the pyridine ring system.

Bond angle analysis reveals that the carbon-carbon-boron angle at the point of attachment deviates slightly from the ideal tetrahedral geometry, typically measuring approximately 2 degrees less than the corresponding carbon-carbon-carbon angles in unsubstituted pyridine. The hydroxyl groups of the boronic acid moiety can adopt various conformational arrangements, with the endo-exo conformation generally representing the most stable configuration for phenylboronic acid derivatives.

Electronic Structure and Substituent Effects

The electronic structure of this compound is significantly influenced by the combined effects of the pyridine nitrogen, the two fluorine substituents, and the boronic acid group. Fluorine substituents exert a profound effect on the acidity of boronic compounds, with the magnitude of this effect depending critically on the position of the substituents relative to the boronic acid group. The 2,5-difluoro substitution pattern in this compound creates a unique electronic environment that enhances the Lewis acidity of the boron center.

The presence of fluorine atoms increases the acidity of boronic acids through both inductive and mesomeric effects, with the range of pKa values for fluorinated phenylboronic acids typically spanning from 6.17 to 8.77. The meta positioning of one fluorine atom relative to the boronic acid group (position 5) primarily contributes through inductive effects, as the resonance contribution is significantly weaker compared to ortho or para positions. The ortho positioning of the other fluorine atom (position 2) may contribute to enhanced acidity through potential intramolecular interactions.

The pyridine nitrogen introduces additional electronic complexity by acting as an electron-withdrawing group that further enhances the electrophilic character of the boron center. The nitrogen atom's lone pair participates in the aromatic π-system, creating an electron-deficient heterocycle that complements the electron-withdrawing effects of the fluorine substituents. This combination of electron-withdrawing groups results in a highly electrophilic boron center with enhanced Lewis acidity compared to unsubstituted phenylboronic acid.

The acceptor number, which quantifies the Lewis acidity of boronate esters, shows similar trends to the acidity constant, although the correlation is moderate due to differences in steric effects. The fluorine substituents in this compound are positioned to minimize steric hindrance while maximizing electronic effects, resulting in a compound with high Lewis acidity and strong acceptor properties.

Crystallographic Data and Conformational Studies

While specific crystallographic data for this compound is limited in the available literature, the structural behavior of this compound can be inferred from studies of related fluorinated boronic acid systems and the general crystallographic patterns observed in boronic acid derivatives. Boronic acids typically crystallize as hydrogen-bonded dimers or extended networks due to the ability of the hydroxyl groups to form intermolecular hydrogen bonds.

The conformational preferences of this compound are influenced by the interplay between intramolecular electronic interactions and intermolecular hydrogen bonding patterns. The endo-exo conformer, where one hydroxyl group is oriented toward the pyridine ring and the other away from it, typically represents the most stable gas-phase conformation for pyridine boronic acid derivatives. This conformational preference maximizes favorable electrostatic interactions while minimizing unfavorable steric contacts.

The presence of fluorine substituents introduces additional conformational considerations through potential fluorine-hydroxyl interactions and modified hydrogen bonding patterns. The 2-fluorine substituent, positioned ortho to the boronic acid group, may participate in weak intramolecular interactions that stabilize specific conformations. Studies of fluorophenylboronic acids have shown that ortho-fluorine substitution can lead to nonplanar conformations when adverse electrostatic interactions occur between the fluorine and oxygen atoms.

| Conformational Parameter | Typical Range | Effect of Fluorine Substitution |

|---|---|---|

| Carbon-Boron-Oxygen Angle | 115-120° | Minimal change |

| Boron-Oxygen-Hydrogen Angle | 105-110° | Enhanced by electron withdrawal |

| Pyridine Ring Planarity | ±2° | Maintained with fluorine substitution |

| Hydrogen Bond Distance | 1.8-2.0 Å | Strengthened by increased acidity |

The solid-state structure of this compound likely exhibits hydrogen-bonded networks similar to other boronic acids, with the enhanced acidity due to fluorine substitution leading to stronger intermolecular hydrogen bonds. The pyridine nitrogen may also participate in hydrogen bonding as an acceptor, creating more complex three-dimensional networks compared to simple phenylboronic acids.

Properties

IUPAC Name |

(2,5-difluoropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BF2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUGAJDUGLGADA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704624 | |

| Record name | (2,5-Difluoropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263375-23-0 | |

| Record name | (2,5-Difluoropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Reaction Mechanism

-

Directed Lithiation :

-

2,5-Difluoropyridine undergoes regioselective lithiation at the 4-position using strong bases such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi).

-

Optimal conditions involve temperatures ≤-55°C in anhydrous tetrahydrofuran (THF), achieving >90% regioselectivity.

-

The electron-withdrawing fluorine atoms at the 2- and 5-positions activate the 4-position for deprotonation, as demonstrated by NMR studies of lithiated intermediates.

-

-

Borylation with Triisopropyl Borate :

Table 1: Representative Laboratory-Scale Synthesis

| Step | Reagents/Conditions | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | 2,5-Difluoropyridine + LDA + I₂ | ≤-55°C | 68.9 | 97 |

| 2 | Intermediate A + H₂O | ≤-55°C | 71.8 | 98.2 |

| 3 | Intermediate B + B(OiPr)₃ + n-BuLi | ≤-55°C | 77.6 | 99 |

Industrial Production Methodologies

Scalable synthesis requires modifications to laboratory protocols to address cost, safety, and throughput constraints.

Continuous Flow Reactor Systems

Solvent and Reagent Optimization

-

THF Alternatives : Methyl tert-butyl ether (MTBE) reduces peroxide formation risks in large-scale reactions.

-

Base Selection : Potassium hexamethyldisilazide (KHMDS) shows comparable efficiency to LDA with improved handling safety.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for Boronic Acid Synthesis

| Method | Starting Material | Key Reagents | Yield (%) | Scalability |

|---|---|---|---|---|

| Lithiation-Borylation | 2,5-Difluoropyridine | LDA, B(OiPr)₃ | 68–78 | High |

| Transmetalation | Organotin Reagents | BBr₃ | 45–55 | Low |

| Cross-Coupling | Halopyridines | Pd catalysts, Borates | 50–65 | Moderate |

-

Lithiation-Borylation Superiority : Higher yields and better functional group tolerance make this method preferable for industrial applications.

-

Transmetalation Limitations : Organotin reagents pose toxicity concerns and require stringent waste management protocols.

Reaction Optimization and Challenges

Temperature Control

Purification Challenges

Chemical Reactions Analysis

Types of Reactions: (2,5-Difluoropyridin-4-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Typically involves palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Oxidation: Common oxidizing agents include hydrogen peroxide or sodium perborate.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Alcohols and Ketones: Resulting from oxidation reactions.

Substituted Pyridines: Produced through nucleophilic substitution.

Scientific Research Applications

(2,5-Difluoropyridin-4-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,5-Difluoropyridin-4-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling . The boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. In biological systems, the compound can interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Key Findings:

Electronic Effects :

- Fluorine substituents lower the pKa of boronic acids compared to methoxy or chloro analogs. For example, this compound has an estimated pKa of ~5–6, making it more reactive at physiological pH (7.4) than 2,5-dimethoxy analogs (pKa ~8–9) .

- The through-space stabilization provided by fluorine substituents (rather than through-bond effects) dominates in maintaining Lewis acidity, as observed in fluoro-substituted arylboronic acids .

Steric and Binding Properties :

- Ortho-fluorine groups (e.g., 2-F in the target compound) introduce steric hindrance, which can limit interactions with bulky diols or proteins. Conversely, meta-fluorine (e.g., 3-F in 3,5-difluoro analog) reduces steric interference but may weaken binding specificity .

- The target compound’s 2,5-difluoro substitution balances electronic activation and steric accessibility, enabling efficient diol complexation (e.g., with saccharides) in biomedical applications .

Applications in Drug Discovery: Fluorinated boronic acids exhibit improved bioavailability and target selectivity compared to non-fluorinated analogs. For instance, this compound’s moderate pKa allows stable boronate ester formation with cell-surface glycans, a mechanism explored in anticancer drug delivery . In contrast, (3,5-Difluoropyridin-4-yl)boronic acid shows reduced potency in glioblastoma cell assays, likely due to suboptimal fluorine positioning for membrane transport .

Synthetic Utility :

- The target compound’s boronic acid group enables participation in Suzuki-Miyaura cross-coupling , a reaction critical for constructing biaryl pharmaceuticals. Its fluorine substituents enhance leaving-group stability during catalysis compared to chloro or methoxy analogs .

Biological Activity

(2,5-Difluoropyridin-4-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, focusing on enzyme inhibition, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is CHBFNO. It features a pyridine ring substituted with two fluorine atoms and a boronic acid functional group. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, making it a valuable scaffold in drug design.

Enzyme Inhibition

Boronic acids, including this compound, have been shown to exhibit enzyme inhibition properties. These compounds can interact with various enzymes, particularly serine proteases, by forming reversible complexes that modulate enzyme activity. This characteristic has been exploited in the design of proteasome inhibitors and anticancer agents.

Table 1: Biological Activity of Boronic Acids

| Compound Name | IC50 (nM) | Target Enzyme | Reference |

|---|---|---|---|

| This compound | 4.60 | Proteasome | |

| Bortezomib | 7.05 | Proteasome | |

| Other Boronic Acid Derivatives | Varied | Various Enzymes |

Case Studies and Research Findings

- Proteasome Inhibition :

- Mechanism of Action :

- Pharmacokinetics :

Therapeutic Applications

The unique properties of this compound make it a promising candidate for various therapeutic applications:

- Cancer Therapy : Its ability to inhibit proteasomes positions it as a potential therapeutic agent in cancer treatment.

- Antiviral Activity : Preliminary studies suggest that boronic acids may also exhibit antiviral properties by inhibiting viral proteases, although further research is needed to establish this activity definitively .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2,5-Difluoropyridin-4-yl)boronic acid?

- Methodology : While direct synthesis protocols are not detailed in the literature, analogous pyridinyl boronic acids are typically synthesized via Miyaura borylation. This involves halogenation of the pyridine ring (e.g., bromination at the 4-position) followed by palladium-catalyzed cross-coupling with bis(pinacolato)diboron. Fluorine substituents at the 2- and 5-positions may require careful control of reaction conditions (e.g., temperature, catalyst loading) to avoid competing side reactions due to steric or electronic effects .

- Key Considerations : Fluorine’s electron-withdrawing nature can slow transmetallation steps in palladium-mediated reactions. Use of PdCl₂(dppf) or SPhos ligands may enhance efficiency .

Q. How can Suzuki-Miyaura coupling be optimized using this boronic acid?

- Methodology : Screen reaction parameters such as:

- Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos.

- Base : K₂CO₃ or CsF for aqueous-organic biphasic systems.

- Solvent : THF or DME for solubility.

Q. What analytical techniques are suitable for characterizing this compound?

- Methodology :

- NMR : Use ¹¹B NMR to monitor boron speciation (e.g., free boronic acid vs. boroxine). At pH > 10, the ¹¹B signal shifts upfield (~δ 28–30 ppm) due to deprotonation .

- Mass Spectrometry : MALDI-MS may require derivatization (e.g., with 1,2-ethanediol) to prevent boroxine formation. Derivatized esters yield clear [M+H]⁺ peaks without fragmentation .

Advanced Research Questions

Q. How do fluorine substituents influence reactivity in cross-coupling reactions?

- Mechanistic Insight :

- Steric Effects : Fluorine at the 2-position creates steric hindrance, slowing transmetallation.

- Electronic Effects : Electron-withdrawing fluorines reduce boron’s Lewis acidity, decreasing oxidative addition efficiency.

Q. What strategies mitigate boroxine formation during mass spectrometry?

- Methodology : Derivatize the boronic acid with diols (e.g., pinacol) to form cyclic esters. This stabilizes the boron center and prevents dehydration. For MALDI-MS, use α-cyano-4-hydroxycinnamic acid (CHCA) matrix with 1:10 analyte:matrix ratio to enhance ionization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.